molecular formula C18H17NO4 B14993880 1-[3-(4-methoxyphenoxy)propyl]-1H-indole-2,3-dione

1-[3-(4-methoxyphenoxy)propyl]-1H-indole-2,3-dione

Cat. No.: B14993880
M. Wt: 311.3 g/mol
InChI Key: ZMHFHVSQPYCDEG-UHFFFAOYSA-N
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Description

1-[3-(4-Methoxyphenoxy)propyl]-1H-indole-2,3-dione is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core substituted with a 3-(4-methoxyphenoxy)propyl group at the nitrogen atom and a dione functionality at the 2,3-positions. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-methoxyphenoxy)propyl]-1H-indole-2,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole, 4-methoxyphenol, and 3-chloropropanol.

    Formation of 3-(4-Methoxyphenoxy)propyl Chloride: 4-Methoxyphenol is reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(4-methoxyphenoxy)propyl chloride.

    N-Alkylation of Indole: The indole is then subjected to N-alkylation with 3-(4-methoxyphenoxy)propyl chloride in the presence of a base such as sodium hydride to yield the desired product, 1-[3-(4-methoxyphenoxy)propyl]-1H-indole.

    Oxidation to Indole-2,3-dione: The final step involves the oxidation of the indole derivative to introduce the dione functionality at the 2,3-positions. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Methoxyphenoxy)propyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be employed to convert the dione functionality to diols or other reduced forms.

    Substitution: The methoxy group and the indole nitrogen can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-[3-(4-Methoxyphenoxy)propyl]-1H-indole-2,3-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Studies: It is used as a probe to investigate biological pathways and molecular targets in various cellular processes.

    Chemical Biology: The compound serves as a tool to study protein-ligand interactions and enzyme mechanisms.

    Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(4-methoxyphenoxy)propyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors to regulate gene expression. The exact molecular targets and pathways depend on the specific biological context and the intended application.

Comparison with Similar Compounds

1-[3-(4-Methoxyphenoxy)propyl]-1H-indole-2,3-dione can be compared with other indole derivatives and phenoxypropyl compounds. Similar compounds include:

    1-[3-(4-Hydroxyphenoxy)propyl]-1H-indole-2,3-dione: Differing by the presence of a hydroxy group instead of a methoxy group.

    1-[3-(4-Methoxyphenoxy)propyl]-1H-benzimidazole: Featuring a benzimidazole core instead of an indole core.

    1-[3-(4-Methoxyphenoxy)propyl]-1H-imidazole: Containing an imidazole core instead of an indole core.

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of both the indole core and the methoxyphenoxypropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

1-[3-(4-methoxyphenoxy)propyl]indole-2,3-dione

InChI

InChI=1S/C18H17NO4/c1-22-13-7-9-14(10-8-13)23-12-4-11-19-16-6-3-2-5-15(16)17(20)18(19)21/h2-3,5-10H,4,11-12H2,1H3

InChI Key

ZMHFHVSQPYCDEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

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